(R)-4-Aminochromane-6-carbonitrile
Description
Properties
CAS No. |
1228570-34-0 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(4R)-4-amino-3,4-dihydro-2H-chromene-6-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5,9H,3-4,12H2/t9-/m1/s1 |
InChI Key |
CJCVXXBBYAULKR-SECBINFHSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)C#N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Aminochromane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a substituted phenol and a nitrile-containing reagent, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of ®-4-Aminochromane-6-carbonitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions to minimize by-products and waste.
Types of Reactions:
Oxidation: ®-4-Aminochromane-6-carbonitrile can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated chromane derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: ®-4-Aminochromane-6-carbonitrile is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology and Medicine: In biological research, ®-4-Aminochromane-6-carbonitrile is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Industry: The compound is also used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of ®-4-Aminochromane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (R)-4-Aminochromane-6-carbonitrile with three structurally analogous carbonitriles:
7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile ()
5-Amino-6-chloropyridazine-4-carbonitrile ()
6-Amino-2-chloropyrimidine-4-carbonitrile ()
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Core Scaffold |
|---|---|---|---|---|
| (R)-4-Aminochromane-6-carbonitrile | C₁₀H₁₀N₂O | 174.20 g/mol | -NH₂ (C4), -CN (C6) | Chromane |
| 7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile | C₈H₆N₄O₂ | 206.16 g/mol | -NH₂ (C7), -CN (C6), -C=O (C4) | Pyrano-pyrimidine |
| 5-Amino-6-chloropyridazine-4-carbonitrile | C₅H₃ClN₄ | 154.56 g/mol | -NH₂ (C5), -Cl (C6), -CN (C4) | Pyridazine |
| 6-Amino-2-chloropyrimidine-4-carbonitrile | C₅H₃ClN₄ | 154.56 g/mol | -NH₂ (C6), -Cl (C2), -CN (C4) | Pyrimidine |
Key Differences
Pyrano-pyrimidine derivatives () exhibit a planar heterocyclic system with conjugated carbonyl groups, favoring π-π stacking in biological targets.
The nitrile group in all compounds contributes to hydrogen bonding and dipole interactions, critical for inhibitory activity .
Synthetic Routes: Chromene derivatives like (R)-4-Aminochromane-6-carbonitrile are synthesized via cyclocondensation of 1,3-dicarbonyl compounds with malononitriles (). Pyridazine and pyrimidine analogs often involve nucleophilic substitution or Pd-catalyzed coupling ().
Research Findings
- Chromane Derivatives: The chromane scaffold in (R)-4-Aminochromane-6-carbonitrile may enhance metabolic stability compared to pyran/pyrimidine analogs due to reduced ring strain .
- Chlorinated Analogs: Chlorine in pyridazine/pyrimidine derivatives () improves selectivity but may increase toxicity risks compared to non-halogenated chromanes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
